molecular formula C11H22N2O3S B13476993 Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate

Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B13476993
M. Wt: 262.37 g/mol
InChI Key: VXBXNOGFRBPHTM-UHFFFAOYSA-N
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Description

Tert-butyl 1-imino-5-methyl-1-oxo-1λ⁶,4-thiazepane-4-carboxylate is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring substituted with a methyl group at position 5, a tert-butyl carboxylate ester at position 4, and an imino-oxo moiety at position 1. The tert-butyl group enhances steric protection of the carboxylate functionality, improving stability during synthetic processes. Such derivatives are typically utilized as intermediates in pharmaceutical and agrochemical research, particularly in the development of protease inhibitors or kinase-targeting molecules due to their structural mimicry of peptide backbones.

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

tert-butyl 1-imino-5-methyl-1-oxo-1,4-thiazepane-4-carboxylate

InChI

InChI=1S/C11H22N2O3S/c1-9-5-7-17(12,15)8-6-13(9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

VXBXNOGFRBPHTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCS(=N)(=O)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl isocyanate and a thiazepane derivative. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of this compound are variants with differing substituents at position 5 of the thiazepane ring. A closely related derivative, tert-butyl 1-imino-1-oxo-5-phenyl-1λ⁶,4-thiazepane-4-carboxylate, serves as a critical comparator. Below is a detailed analysis of their properties and implications:

Table 1: Key Comparative Data

Property Tert-butyl 1-imino-5-methyl-1-oxo-1λ⁶,4-thiazepane-4-carboxylate Tert-butyl 1-imino-5-phenyl-1λ⁶,4-thiazepane-4-carboxylate
Molecular Formula C₁₁H₂₂N₂O₃S (estimated) C₁₆H₂₄N₂O₃S
Molecular Weight ~262.4 g/mol (estimated) 324.4–324.45 g/mol
Substituent at Position 5 Methyl (CH₃) Phenyl (C₆H₅)
CAS Number Not available in provided evidence 2413867-22-6
Availability Presumed under development Discontinued (commercial suppliers)

Structural and Electronic Differences

  • Steric and Lipophilic Effects: The phenyl substituent in the analog introduces significant bulkiness and lipophilicity compared to the methyl group.
  • Electronic Influence: The phenyl group’s electron-withdrawing nature (via resonance) contrasts with the methyl group’s electron-donating inductive effect.

Hypothesized Bioactivity Differences

While direct pharmacological data are absent in the provided evidence, structural analogs suggest:

  • Methyl variant: Potentially improved metabolic stability and membrane permeability due to reduced steric hindrance and lower molecular weight.
  • Phenyl variant : Enhanced target affinity in hydrophobic binding pockets (e.g., enzyme active sites) but possible liabilities in bioavailability.

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